molecular formula C6H10O2 B14714749 2-Butyne, 1,1-dimethoxy- CAS No. 22022-34-0

2-Butyne, 1,1-dimethoxy-

Cat. No.: B14714749
CAS No.: 22022-34-0
M. Wt: 114.14 g/mol
InChI Key: XBDPCZJXHXMVDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Butyne, 1,1-dimethoxy- is an organic compound with the molecular formula C6H10O2. It is also known by other names such as Crotonaldehyde, dimethyl acetal, and 2-Butenal dimethyl acetal . This compound is characterized by the presence of a triple bond between the second and third carbon atoms and two methoxy groups attached to the first carbon atom.

Preparation Methods

The synthesis of 2-Butyne, 1,1-dimethoxy- can be achieved through various methods. One common synthetic route involves the reaction of 2-butyne-1,4-diol with methanol in the presence of an acid catalyst . This reaction typically occurs under mild conditions and results in the formation of 2-Butyne, 1,1-dimethoxy- along with water as a byproduct. Industrial production methods may involve similar processes but on a larger scale, utilizing continuous flow reactors to optimize yield and efficiency.

Chemical Reactions Analysis

2-Butyne, 1,1-dimethoxy- undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert 2-Butyne, 1,1-dimethoxy- to its corresponding alkanes or alkenes.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions . The major products formed from these reactions vary based on the specific conditions but can include alkanes, alkenes, and substituted derivatives.

Scientific Research Applications

2-Butyne, 1,1-dimethoxy- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Butyne, 1,1-dimethoxy- involves its interaction with molecular targets through its reactive triple bond and methoxy groups. These functional groups allow it to participate in various chemical reactions, forming intermediates and products that can exert specific effects. The pathways involved in these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Properties

IUPAC Name

1,1-dimethoxybut-2-yne
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-4-5-6(7-2)8-3/h6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBDPCZJXHXMVDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80339668
Record name 2-Butyne, 1,1-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80339668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22022-34-0
Record name 2-Butyne, 1,1-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80339668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.